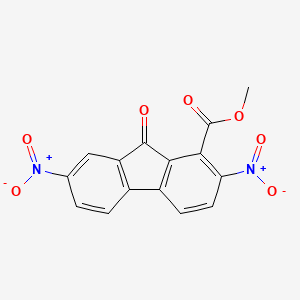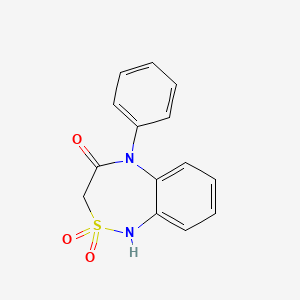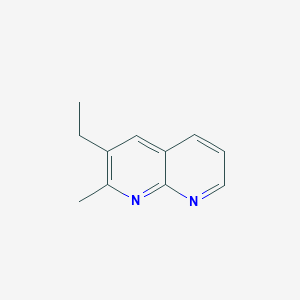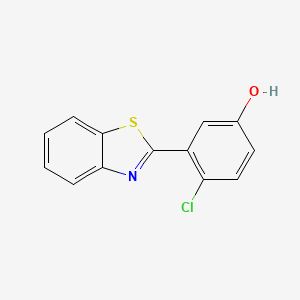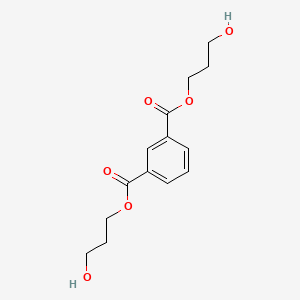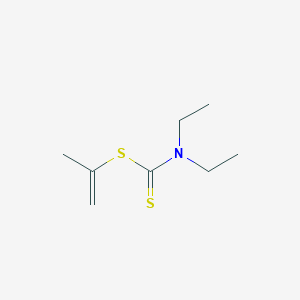![molecular formula C9H6BrNO3 B14603078 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene CAS No. 58811-50-0](/img/structure/B14603078.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is an organic compound that features a bromopropynyl group attached to a nitrobenzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reducing the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-aminobenzene.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene depends on the specific application and reaction it is involved in. Generally, the bromopropynyl group can act as an electrophile, participating in nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further react with other compounds. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl bromide: Similar in structure but lacks the nitrobenzene ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but without the nitro group.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of the nitrobenzene ring.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is unique due to the presence of both the bromopropynyl and nitrobenzene groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
58811-50-0 |
|---|---|
Molekularformel |
C9H6BrNO3 |
Molekulargewicht |
256.05 g/mol |
IUPAC-Name |
1-(3-bromoprop-2-ynoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,7H2 |
InChI-Schlüssel |
HRXOXVUFOLXWTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
